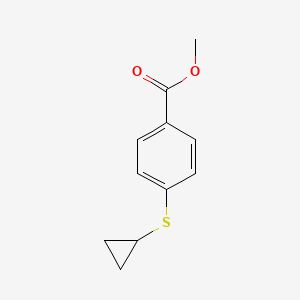

Methyl 4-(cyclopropylthio)benzoate

Description

Methyl 4-(cyclopropylthio)benzoate is a benzoate ester derivative featuring a cyclopropylthio (-S-cyclopropyl) substituent at the para position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to the unique electronic and steric properties imparted by the cyclopropylthio group.

Properties

IUPAC Name |

methyl 4-cyclopropylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-7-10/h2-5,10H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVGJKWVBXDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)SC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development : Methyl 4-(cyclopropylthio)benzoate has been identified as a lead compound for developing new drugs due to its structural properties that may influence biological activity. Its potential applications include:

- Antimicrobial agents

- Anti-inflammatory drugs

- Anticancer therapies

- Mechanism of Action : The unique cyclopropylthio moiety can interact with various biological targets, potentially leading to the inhibition of specific enzymes or receptors involved in disease processes. Research indicates that this compound can modulate signaling pathways, which is crucial for developing targeted therapies.

Agrochemical Applications

This compound exhibits potential as an agrochemical due to its ability to act as a pesticide or herbicide. Its efficacy in controlling pests and weeds can be attributed to its:

- Systemic Activity : Capable of being absorbed by plants and providing protection against a range of agricultural pests.

- Selectivity : Targeting specific pests while minimizing harm to beneficial organisms.

Materials Science Applications

-

Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices may enhance:

- Thermal stability

- Mechanical strength

- Chemical resistance

-

Coatings and Adhesives : this compound can be integrated into formulations for coatings and adhesives, providing improved performance characteristics such as:

- Enhanced adhesion

- Resistance to environmental degradation

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methyl benzoate | Ester | Simple structure; widely used as solvent |

| Methyl 3-thiophenecarboxylate | Ester | Contains thiophene ring; potential electronic effects |

| Methyl 2-(cyclopropylthio)benzoate | Ester | Cyclopropylthio at ortho position; different sterics |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural Analogs from Piperazine-Quinoline-Benzoate Hybrids ()

A series of methyl benzoate derivatives (C1–C7) were synthesized with piperazine-linked quinoline-carbonyl groups and varying para-substituents on the benzene ring (Table 1). These compounds share the benzoate core but differ in substituents, providing a basis for comparing electronic and steric effects:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -Cl, -CF3) may enhance electrophilic reactivity, while electron-donating groups (e.g., -OCH3, -SCH3) could influence solubility and metabolic stability.

Aminoethyl-Substituted Benzoate ()

(S)-Methyl 4-(1-aminoethyl)benzoate shares the benzoate core but replaces the cyclopropylthio group with a chiral aminoethyl (-CH(NH2)CH3) substituent. Key differences include:

- Molecular Weight : 179.22 g/mol (vs. ~222.3 g/mol estimated for this compound).

- Synthetic Yield: 83% via a heated reaction involving 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate .

- Solubility: Higher polarity due to the amino group, contrasting with the lipophilic cyclopropylthio group.

Methoxy- and Hydroxy-Substituted Benzoates ()

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate, a structural analog, features a cyclopropylmethoxy (-O-CH2-cyclopropyl) group at position 4 and a hydroxyl group at position 3. Key comparisons:

Acetamido-Substituted Benzoate ()

Methyl 4-acetamido-5-chloro-2-methoxybenzoate incorporates an acetamido (-NHCOCH3) group, a chloro substituent, and a methoxy group. This compound highlights the impact of multiple substituents:

- Bioactivity : Acetamido groups are common in drug design for their hydrogen-bonding capacity.

- Lipophilicity : The chloro and methoxy groups balance polarity and lipophilicity, differing from the cyclopropylthio group’s effects .

Biological Activity

Methyl 4-(cyclopropylthio)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound has the molecular formula . Its structure consists of a benzoate moiety with a cyclopropylthio group attached, which may influence its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, one study reported that this compound demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent in food preservation and pharmaceuticals .

Cytotoxic Effects

This compound has also been investigated for its cytotoxic properties. Research indicates that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Insecticidal Activity

The compound has shown promise as an insecticide. Studies have demonstrated that this compound affects the nervous system of insects, leading to paralysis and eventual death. The mode of action is believed to involve the inhibition of neurotransmitter uptake, which disrupts normal physiological functions in target pests .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 62.5 μg/mL for S. aureus and 125 μg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 125 |

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 μM, with IC50 values calculated at approximately 40 μM.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 60 |

| 100 | 30 |

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage and leakage of cellular contents.

- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction and caspase activation.

- Neurotoxic Effects : Its insecticidal properties are linked to interference with neurotransmitter systems in insects.

Preparation Methods

Reaction Conditions

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (PTSA).

-

Solvent : Excess methanol acts as both reactant and solvent.

-

Temperature : Reflux (65–70°C) for 6–12 hours.

-

Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with dichloromethane (DCM) and purification via recrystallization.

Yield and Limitations

Typical yields range from 70% to 85%, contingent on the purity of the starting acid. A major limitation is the accessibility of 4-(cyclopropylthio)benzoic acid, which itself requires multi-step synthesis.

Nucleophilic Aromatic Substitution on Methyl 4-Halobenzoate

This method exploits the reactivity of electron-deficient aromatic rings toward nucleophilic substitution. Methyl 4-fluorobenzoate or methyl 4-bromobenzoate serves as the substrate, reacting with cyclopropylthiolate under basic conditions.

Mechanistic Pathway

Optimization Parameters

Yield and Scalability

Yields vary between 50% and 65%, with side products arising from competing hydrolysis of the ester group. Scalability is moderate but requires careful control of moisture to prevent ester degradation.

Cross-Coupling Reactions Using Transition Metal Catalysts

Palladium-catalyzed cross-coupling offers a modern alternative for introducing the cyclopropylthio group. This method is particularly effective for aryl halides with steric hindrance.

Catalytic Systems

Key Advantages

-

Regioselectivity : Exclusive para-substitution due to directed coupling.

-

Functional Group Tolerance : Compatible with ester groups without hydrolysis.

Representative Protocol

-

Combine methyl 4-bromobenzoate (1 eq), cyclopropylthiol (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene.

-

Add cesium carbonate (2 eq) and heat at 100°C for 8 hours.

-

Purify via column chromatography (hexane/ethyl acetate).

Yield and Applications

Reported yields exceed 75%, making this method superior for large-scale production. However, catalyst cost and sensitivity to oxygen limit industrial adoption.

Oxidation-Reduction Approaches via Sulfoxide Intermediates

This two-step strategy involves synthesizing methyl 4-(cyclopropylsulfinyl)benzoate followed by reduction to the sulfide.

Step 1: Sulfoxide Formation

Step 2: Reduction to Sulfide

-

Reducing Agent : Samarium iodide (SmI₂) or lithium aluminum hydride (LiAlH₄).

-

Solvent : Tetrahydrofuran (THF) at −78°C.

Yield and Challenges

Overall yields are modest (40–55%) due to over-oxidation risks. The method is primarily academic, offering insights into sulfur redox chemistry.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Key Advantages | Limitations | Scalability |

|---|---|---|---|---|

| Direct Esterification | 70–85 | Simplicity, high purity | Requires pre-synthesized acid | Moderate |

| Nucleophilic Substitution | 50–65 | Versatile for halogenated substrates | Competing hydrolysis, long reaction | Low |

| Cross-Coupling | 75–90 | High selectivity, scalable | Expensive catalysts, oxygen-sensitive | High |

| Oxidation-Reduction | 40–55 | Mechanistically informative | Low yield, multi-step | Academic use only |

Q & A

Q. How does this compound compare structurally and functionally to its non-cyclopropyl analogs?

- Methodological Answer :

- Crystallographic Comparison : Analyze bond lengths/angles (e.g., C-S-C) in analogs like Methyl 4-(methylthio)benzoate to assess steric effects .

- Bioactivity Profiling : Test against bacterial/viral strains to determine if the cyclopropane group enhances antimicrobial potency .

- Thermal Stability : Use DSC/TGA to compare melting points and decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.